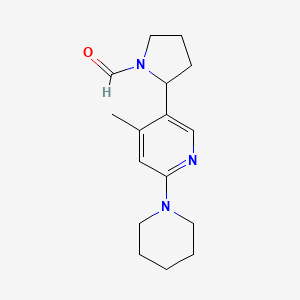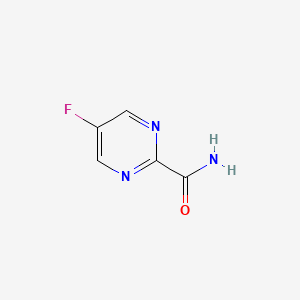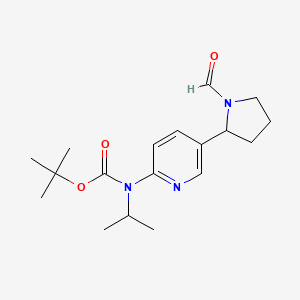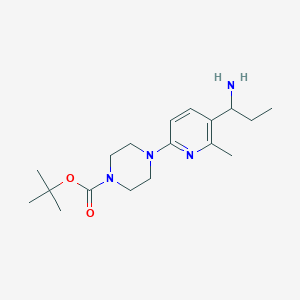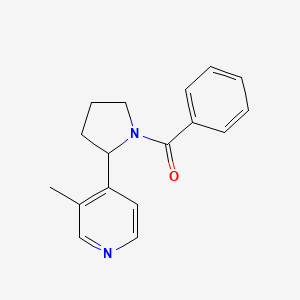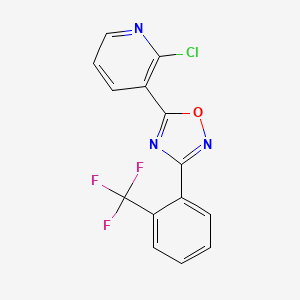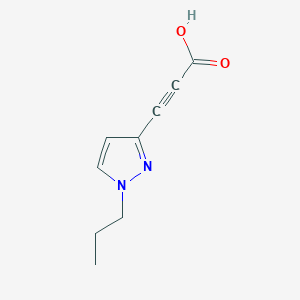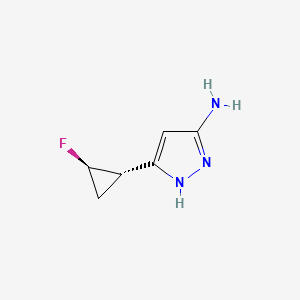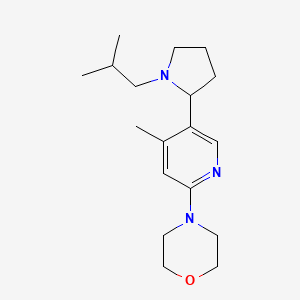
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C17H27N3O and a molecular weight of 289.42 g/mol . This compound features a morpholine ring attached to a pyridine ring, which is further substituted with an isobutylpyrrolidine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves multiple steps, including the formation of the pyridine and morpholine rings, followed by the introduction of the isobutylpyrrolidine group. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include the use of novel ruthenium catalysts for hydrogenation and amidation reactions .
Analyse Des Réactions Chimiques
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine include:
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-pyridin-2-yl)morpholine
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine
These compounds share structural similarities but differ in the substitution patterns on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H29N3O |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-[4-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C18H29N3O/c1-14(2)13-21-6-4-5-17(21)16-12-19-18(11-15(16)3)20-7-9-22-10-8-20/h11-12,14,17H,4-10,13H2,1-3H3 |
Clé InChI |
FUCGXNRCHZWWCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2CC(C)C)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


